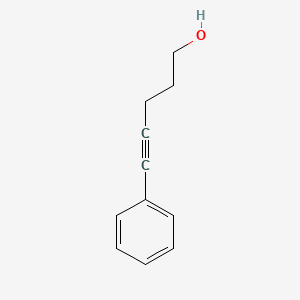

5-Phenyl-4-pentyn-1-ol

Description

Significance of Alkynyl Alcohols as Synthetic Intermediates in Contemporary Organic Chemistry

Alkynyl alcohols are highly valued as synthetic intermediates due to the dual reactivity imparted by the hydroxyl and alkynyl functional groups. rawdatalibrary.netdntb.gov.ua This combination allows for a wide array of selective transformations. The alkyne moiety can undergo various reactions, including hydrogenation, hydration, and cycloadditions, while the alcohol functionality can be oxidized, esterified, or used as a directing group in catalytic reactions. chemistrysteps.comacs.org

In contemporary organic chemistry, the development of efficient catalytic methodologies has significantly expanded the utility of alkynyl alcohols. dntb.gov.uamdpi.com Transition-metal-catalyzed reactions, in particular, have enabled novel and powerful strategies for C-C and C-heteroatom bond formation. acs.org These methods often proceed with high levels of chemo-, regio-, and stereoselectivity, which are crucial for the efficient synthesis of complex target molecules. rsc.orgnih.gov The ability to functionalize both ends of the alkynyl alcohol molecule in a controlled manner makes them exceptionally versatile precursors for a broad range of compounds, including pharmaceuticals and biologically active molecules. rawdatalibrary.netnih.gov

Overview of 5-Phenyl-4-pentyn-1-ol within the Context of Phenyl-Substituted Pentynols

This compound is a member of the phenyl-substituted pentynol family, a class of compounds characterized by a five-carbon chain containing a hydroxyl group and a phenyl-substituted alkyne. The general structure of these compounds allows for variations in the position of the hydroxyl and phenylalkynyl groups along the carbon chain.

The presence of the phenyl group in this compound significantly influences its electronic properties and reactivity. wikipedia.org The aromatic ring can participate in π-stacking interactions and can be further functionalized through electrophilic aromatic substitution reactions. This feature is particularly useful in the synthesis of drug candidates and other functional materials where modulation of aromatic interactions is desired. wikipedia.org

The following table provides an overview of the basic properties of this compound:

| Property | Value |

| CAS Number | 24595-58-2 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | 160 °C (at 3 Torr) |

| Density | 1.04 g/cm³ (Predicted) |

| pKa | 14.84 (Predicted) |

| Physical Form | Clear liquid |

This data is compiled from various chemical suppliers and databases. chemicalbook.comchemicalbook.com

Historical Development and Evolution of Synthetic Strategies for Terminal Alkynes and Alkynyl Alcohols

The synthesis of terminal alkynes and alkynyl alcohols has a rich history, evolving from stoichiometric reactions to highly efficient catalytic processes.

Early Methods: Historically, the synthesis of terminal alkynes often relied on the dehydrohalogenation of vicinal or geminal dihalides using strong bases. researchgate.netrsc.org Another foundational method is the reaction of metal acetylides with electrophiles. Acetylene (B1199291) itself was first discovered by Edmund Davy in 1836 and later named by Marcellin Berthelot in 1860. wiley-vch.de Friedrich Wöhler's discovery in 1862 that acetylene could be generated from calcium carbide paved the way for its use as a key building block in the chemical industry. wiley-vch.de

The Advent of Organometallic Reagents: The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis. acs.orgwikipedia.org The addition of alkynyl Grignard reagents to aldehydes and ketones provided a direct and versatile route to propargyl alcohols, a subclass of alkynyl alcohols. wikipedia.orgmasterorganicchemistry.com This method remains a cornerstone of alkyne functionalization. chadsprep.comyoutube.com

Transition Metal Catalysis: A paradigm shift in alkyne synthesis occurred with the development of transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, reported in 1975 by Kenkichi Sonogashira, became a powerful tool for the formation of C(sp)-C(sp²) bonds by coupling terminal alkynes with aryl or vinyl halides. gold-chemistry.orgrsc.orgwikipedia.orglibretexts.org This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst, operates under mild conditions and exhibits broad functional group tolerance, making it widely applicable in the synthesis of complex molecules. organic-chemistry.org

Modern Synthetic Strategies: Contemporary research continues to refine and expand the synthetic toolbox for accessing terminal alkynes and alkynyl alcohols. Recent advancements include the development of copper-free Sonogashira couplings and the use of alternative coupling partners. organic-chemistry.org Furthermore, direct methods for converting alcohols to alkynes have been developed, offering more atom-economical and environmentally benign routes. chemistryviews.orgorganic-chemistry.org Catalytic asymmetric methods for the synthesis of chiral alkynyl alcohols have also seen significant progress, enabling the enantioselective construction of these valuable building blocks. rsc.org The evolution of these synthetic strategies has been driven by the increasing demand for complex and stereochemically defined molecules in various fields of science and technology. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBCRIBCSOQZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456496 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24595-58-2 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Phenyl 4 Pentyn 1 Ol

Diverse Synthetic Approaches to 5-Phenyl-4-pentyn-1-ol

Grignard Reaction-Based Syntheses of Alkynyl Alcohols

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and are particularly useful for synthesizing alcohols. leah4sci.comorganic-chemistry.org This method involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone. leah4sci.comorganic-chemistry.org The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol. organic-chemistry.orglibretexts.org For primary alcohols, formaldehyde (B43269) is the required carbonyl compound. organic-chemistry.orglibretexts.org

A key application of Grignard reagents in this context is the ring-opening of epoxides. libretexts.org Specifically, reacting a Grignard reagent with ethylene (B1197577) oxide results in a primary alcohol with a carbon chain extended by two atoms. libretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism. libretexts.org Acetylenic Grignard reagents can also be used to open epoxides, providing a route to alkynyl alcohols. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Grignard Reagent | Aldehyde | Secondary Alcohol | libretexts.org |

| Grignard Reagent | Ketone | Tertiary Alcohol | libretexts.org |

| Grignard Reagent | Formaldehyde | Primary Alcohol | libretexts.org |

| Grignard Reagent | Ethylene Oxide | Primary Alcohol (chain extended by 2 carbons) | libretexts.orglibretexts.org |

| Acetylenic Grignard Reagent | Epoxide | Alkynyl Alcohol | wikipedia.org |

Reduction of Corresponding Carbonyl Precursors (Aldehydes and Ketones) to Alkynyl Alcohols

The reduction of carbonyl compounds is a fundamental method for preparing alcohols. pressbooks.pub Aldehydes are reduced to primary alcohols, and ketones are reduced to secondary alcohols. pressbooks.pubmasterorganicchemistry.com A common and safe reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). pressbooks.pubmasterorganicchemistry.com While effective for aldehydes and ketones, NaBH4 does not typically reduce esters or amides under standard conditions. masterorganicchemistry.com For the reduction of carboxylic acids and esters, a more potent reducing agent like lithium aluminum hydride (LiAlH4) is generally required. pressbooks.pubchemistrysteps.com

In the context of alkynyl alcohols, a synthetic strategy involves the hydration of an alkyne to produce an aldehyde or ketone, which is then subsequently reduced to the target alcohol. chemistrysteps.com

Wittig Reaction-Mediated Synthesis of Phenyl-Substituted Pentenols (Analogous Systems)

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, reacting with a carbonyl compound. wikipedia.org This method is particularly valuable as it allows for the formation of a carbon-carbon double bond at a specific location without ambiguity. mnstate.edu The geometry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Although the Wittig reaction itself produces alkenes, it can be a key step in a multi-step synthesis of a molecule like this compound, where an alkene intermediate is later converted to an alkyne. A related reaction, the Horner-Wadsworth-Emmons reaction, also provides a route to alkenes from carbonyl compounds. researchgate.net

Dehydrohalogenation Reactions for Alkyne Formation in Alkynyl Alcohols

Dehydrohalogenation is a common method for the preparation of alkynes, typically starting from dihalides. openochem.org This process involves two successive elimination reactions (E2 mechanism) to form the triple bond. youtube.comlibretexts.org A strong base is required, with sodium amide (NaNH2) in liquid ammonia (B1221849) often used for the second elimination step. openochem.org The starting materials can be either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). openochem.orgyoutube.com This method can be applied to substrates already containing a hydroxyl group (protected if necessary) to construct the alkyne functionality, leading to an alkynyl alcohol. For instance, 4-pentyn-1-ol (B147250) has been synthesized from 4-penten-1-ol (B13828) by bromination followed by dehydrobromination. orgsyn.org The use of anhydrous alkali metal alkoxides in a high-boiling alcohol is also an effective method for dehydrohalogenation. google.com

Palladium-Catalyzed Coupling Reactions in the Synthesis of Alkynyl Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The Sonogashira reaction, in particular, is a widely used method for coupling terminal alkynes with aryl or vinyl halides to produce substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira protocols. nih.govbeilstein-journals.org These methods often employ specific phosphine (B1218219) ligands to facilitate the coupling. The reaction has proven to be versatile, with applications in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgbeilstein-journals.org For example, the Sonogashira coupling of various terminal alkynes with 6,7-dibromoquinoline-5,8-dione (B3062177) has been reported to give alkynylquinoline-5,8-diones in good yields. ajouronline.com Furthermore, palladium-catalyzed decarboxylative coupling reactions have been developed, where alkynyl carboxylic acids are coupled with aryl tosylates or other electrophiles. acs.orgacs.org

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Substituted Alkyne | wikipedia.orgorganic-chemistry.org |

| Copper-Free Sonogashira | Terminal Alkyne, Aryl Halide | Pd catalyst, Phosphine ligand, Base | Substituted Alkyne | nih.govbeilstein-journals.org |

| Decarboxylative Coupling | Alkynyl Carboxylic Acid, Aryl Tosylate | Pd catalyst, Phosphine ligand | Aryl Alkyne | acs.org |

| Sonogashira Coupling | Phenylacetylene (B144264), 5-Bromoindole | Pd/Cu catalyst | 5-(Phenylethynyl)indole | researchgate.net |

Utilization of Calcium Carbide as an Acetylene (B1199291) Source in Acetylenic Alcohol Synthesis

Calcium carbide (CaC2) serves as an inexpensive and practical source of acetylene for the synthesis of acetylenic alcohols. rsc.orgrsc.org This method offers a safer alternative to handling gaseous acetylene. uantwerpen.be The reaction typically involves reacting calcium carbide with a ketone or aldehyde in the presence of a base, such as an alkali metal hydroxide. google.comdlsu.edu.ph This process can be used to produce both monohydric acetylenic alcohols and acetylenic glycols. google.com A significant advantage of this method is that it can be performed under mild, metal-free conditions. rsc.org The reaction of calcium carbide with carbonyl compounds is believed to proceed through the formation of a calcium acetylide intermediate, which then acts as a nucleophile. rsc.org

Synthesis from 2-Chloromethyl Tetrahydrofuran (B95107) via Elimination Reactions

A notable synthetic route to alkynyl alcohols, including the related 4-pentyn-1-ol, involves the ring-opening elimination of 2-chloromethyl tetrahydrofuran. google.com This transformation is typically facilitated by a strong base. One documented method utilizes sodium amide in liquid ammonia to yield 4-pentyn-1-ol with a reported yield of 85%. google.com An alternative approach employs n-butyllithium as a strong base in tetrahydrofuran (THF) as a solvent at low temperatures, which has been shown to produce 4-pentyne-1-ol in a high yield of 91%. google.com This method is advantageous due to the use of readily available and less hazardous reagents compared to liquid ammonia and sodium metal. google.com

The general mechanism for this reaction involves the abstraction of a proton by the strong base, leading to the formation of a carbanion. This is followed by the elimination of the chloride ion and subsequent ring-opening of the tetrahydrofuran ring to form the desired alkynyl alcohol.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms, the role of specific reagents, and the factors influencing selectivity are crucial for optimizing the synthesis of this compound and related compounds.

Elucidation of Reaction Mechanisms for Key Synthetic Routes

The formation of alkynyl alcohols often involves nucleophilic addition of an organometallic reagent to a carbonyl compound or an epoxide. uoanbar.edu.iqrutgers.edu For instance, the reaction of a Grignard reagent or an organolithium reagent with an aldehyde or ketone results in the formation of an alcohol after protonation. uoanbar.edu.iqsolubilityofthings.com The mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. uoanbar.edu.iqlibretexts.org

In the context of this compound, a plausible pathway involves the reaction of a phenylethynyl organometallic species with a suitable four-carbon electrophile containing a protected hydroxyl group. Subsequent deprotection would yield the final product.

Another relevant reaction is the Pauson-Khand reaction, which can be used to synthesize cyclopentenones. The mechanism begins with the formation of a stable alkyne-cobalt complex. This complex then loses a CO ligand, allowing for the coordination of an alkene. The subsequent and most critical step is the formation of a cobaltacycle, which determines the regiochemistry and stereochemistry of the final product. core.ac.uk

Role of Organometallic Reagents in Alkynyl Alcohol Synthesis

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are fundamental in the synthesis of alcohols, including alkynyl alcohols. uoanbar.edu.iqrutgers.edusolubilityofthings.com These reagents function as potent nucleophiles due to the polarized carbon-metal bond, which imparts a carbanionic character to the carbon atom. uoanbar.edu.iqlibretexts.org

Their primary role is to facilitate the formation of new carbon-carbon bonds. solubilityofthings.com In the synthesis of alkynyl alcohols, an alkynyl-containing organometallic reagent can add to an electrophilic carbon, such as a carbonyl carbon or an epoxide. For example, the reaction of an alkynyl Grignard reagent with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively, upon workup. libretexts.org It is crucial to use these reagents under anhydrous conditions as they are strong bases and will react with water and other acidic protons. uoanbar.edu.iqlibretexts.orglibretexts.org

The table below summarizes the key characteristics of commonly used organometallic reagents in alcohol synthesis.

| Organometallic Reagent | General Formula | Typical Solvents | Key Features |

| Grignard Reagents | R-Mg-X | Diethyl ether, THF | Highly reactive nucleophiles and strong bases. libretexts.org |

| Organolithium Reagents | R-Li | Pentane, Hexane | More reactive than Grignard reagents; also strong bases. libretexts.org |

Regioselectivity and Stereoselectivity in the Formation of this compound and Related Compounds

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules like this compound. In many reactions, the formation of a specific isomer is preferred over others.

For instance, in the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, high regioselectivity and stereoselectivity are often observed. bohrium.com The reaction of isoprene (B109036) with benzaldehyde, for example, yields predominantly the anti-isomer of 1-phenyl-3-methyl-4-penten-1-ol. bohrium.com The regioselectivity in such reactions is often governed by the electronic properties of the diene. bohrium.com

In the Pauson-Khand reaction, the regiochemistry is determined during the formation of the cobaltacycle intermediate. core.ac.uk With unsymmetrical alkynes, the larger substituent generally prefers the position alpha to the carbonyl group in the resulting cyclopentenone. core.ac.uk Stereoselectivity is also a key feature, with reactions involving strained alkenes like norbornene typically yielding the exo-isomer. core.ac.uk

Studies on the cyclization of 4-penten-1-oxyl radicals have shown that the stereoselectivity of the resulting tetrahydrofuran derivatives is influenced by the substituents on the alkenyl chain. psu.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable.

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic methods for this compound and other chemicals focuses on several key principles of green chemistry. gctlc.orgacs.org These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. gctlc.orgacs.org

One approach to greener synthesis is the use of catalytic reagents instead of stoichiometric ones, which minimizes waste. acs.org For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be performed in aqueous solvents, reducing the reliance on volatile organic compounds. ua.eduelsevier.es

Another principle is the reduction of derivatization and protecting group steps, which generate additional waste. acs.org The use of enzymes can often achieve high specificity, negating the need for protecting groups. acs.org Furthermore, designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. gctlc.org

The table below outlines some key green chemistry principles and their application in chemical synthesis.

| Green Chemistry Principle | Description | Example Application |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org | Designing syntheses with high yields and minimal byproducts. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org | Using addition reactions over substitution or elimination reactions. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. acs.org | Employing metal catalysts for cross-coupling reactions. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. gctlc.org | Using water as a solvent or performing reactions under solvent-free conditions. elsevier.esacs.org |

Atom Economy and Waste Minimization in Preparation Methods

The principles of green chemistry, particularly atom economy and waste minimization, are critical considerations in the synthesis of this compound. Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. researchgate.netkccollege.ac.in However, in practice, many reactions fall short of this ideal, generating significant waste.

A prevalent and effective method for synthesizing this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. nih.govsci-hub.se For the synthesis of this compound, two primary Sonogashira pathways can be envisioned:

Pathway A: The coupling of phenylacetylene with a 3-halopropanol (e.g., 3-bromo-1-propanol (B121458) or 3-iodo-1-propanol).

Pathway B: The coupling of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with 4-pentyn-1-ol.

Ar-X + R-C≡CH + Et₃N → Ar-C≡C-R + Et₃N·HX

The salt byproduct, triethylammonium (B8662869) halide (Et₃N·HX), constitutes a significant portion of the total mass of the products, thereby reducing the atom economy.

To illustrate this, a theoretical atom economy calculation for the synthesis of this compound via the Sonogashira coupling of iodobenzene and 4-pentyn-1-ol is presented below.

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Sonogashira Coupling

| Reactants | Molecular Formula | Molecular Weight ( g/mol ) |

| Iodobenzene | C₆H₅I | 204.01 |

| 4-Pentyn-1-ol | C₅H₈O | 84.12 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Total Mass of Reactants | 389.32 | |

| Product | ||

| This compound | C₁₁H₁₂O | 160.21 |

| Byproduct | ||

| Triethylammonium Iodide | C₆H₁₆IN | 229.11 |

| Total Mass of Products | 389.32 | |

| Atom Economy (%) | 41.15% |

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

As the table demonstrates, the theoretical atom economy for this specific pathway is approximately 41.15%. This value highlights that a substantial portion of the reactant mass is converted into waste products. The use of bromobenzene (B47551) instead of iodobenzene would slightly improve the atom economy due to the lower molecular weight of the resulting triethylammonium bromide.

Beyond the inherent limitations of atom economy, several other factors contribute to waste generation in the synthesis of this compound:

Solvents: Organic syntheses often require significant volumes of solvents for the reaction itself and for subsequent extraction and purification steps. scirp.org The use of volatile and often toxic organic solvents contributes to environmental pollution and poses safety risks.

Catalysts: While catalysts are used in small quantities, they are often heavy metals like palladium, which are toxic and need to be removed from the final product. nih.gov The recovery and reuse of these catalysts are crucial for minimizing waste and cost.

Purification: The purification of the final product, often through column chromatography, generates considerable waste in the form of the stationary phase (e.g., silica (B1680970) gel) and elution solvents. prepchem.com

To address these challenges and move towards a greener synthesis of this compound, several strategies can be employed:

Catalyst Innovation: The development of highly active catalysts that can be used in lower concentrations and are easily separable and recyclable is a key area of research. nih.gov The use of copper-free Sonogashira protocols can also reduce the metallic waste generated. nih.gov

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or bio-based solvents like γ-valerolactone, can significantly reduce the environmental impact of the synthesis. nih.gov

Alternative Synthetic Routes: Exploring alternative synthetic pathways with higher atom economy is fundamental. For example, methods that avoid the use of protecting groups, as seen in the synthesis of 5-phenylpent-4-yn-1-ol from 1-phenyl-5-tetrahydropyranyloxypent-1-yne, can reduce the number of steps and the amount of waste generated. prepchem.com Additionally, catalytic additions of phenylacetylene to a suitable three-carbon synthon could offer a more atom-economical approach.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Phenyl-4-pentyn-1-ol

NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, offering precise insights into its chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number, environment, and connectivity of the protons within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group resonate in the downfield region, generally between δ 7.2 and 7.4 ppm. These protons often appear as a multiplet due to complex spin-spin coupling. The aliphatic protons in the pentyn-1-ol chain exhibit distinct chemical shifts based on their proximity to the hydroxyl group and the phenylacetylene (B144264) moiety. The protons on the carbon adjacent to the hydroxyl group (C1) typically appear as a triplet around δ 3.7 ppm. The protons on the adjacent carbon (C2) are found further upfield, usually as a quintet around δ 1.8 ppm. The protons on the carbon next to the alkyne (C3) are observed as a triplet around δ 2.5 ppm. The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being variable and dependent on factors like concentration and solvent.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.4 | Multiplet |

| -CH₂- (C1) | ~3.7 | Triplet |

| -CH₂- (C2) | ~1.8 | Quintet |

| -CH₂- (C3) | ~2.5 | Triplet |

| -OH | Variable | Broad Singlet |

The splitting patterns, or multiplicities, of the signals in the ¹H NMR spectrum are a direct result of spin-spin coupling between neighboring, non-equivalent protons. libretexts.org For this compound, the signal for the C1-protons appears as a triplet due to coupling with the two adjacent C2-protons (n+1 rule, where n=2). Similarly, the C3-protons also appear as a triplet because of coupling with the two C2-protons. The C2-protons, being coupled to both the C1 and C3 protons, exhibit a more complex splitting pattern, often a quintet or a multiplet. The coupling constant, J, which is the distance between the split peaks, provides further structural information. For vicinal coupling in the aliphatic chain, typical J values are in the range of 6-8 Hz. libretexts.org The aromatic protons display a more intricate coupling pattern due to ortho, meta, and para relationships.

The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the hydroxyl proton. pitt.educarlroth.com In aprotic solvents like chloroform-d (B32938) (CDCl₃), the chemical shift of the -OH proton is highly dependent on the sample concentration due to intermolecular hydrogen bonding. In protic solvents like deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD), the hydroxyl proton can undergo rapid exchange with the deuterium atoms of the solvent. libretexts.org This exchange can lead to the broadening or even disappearance of the -OH signal, a phenomenon that can be used to confirm its assignment. libretexts.org The chemical shifts of the aromatic and aliphatic protons are generally less affected by the solvent, although minor shifts can occur.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of this compound.

Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbons of the phenyl ring typically resonate in the aromatic region, from approximately δ 120 to 140 ppm. The two quaternary alkynyl carbons appear in the δ 80-90 ppm range. The aliphatic carbons of the pentyn-1-ol chain are found in the upfield region of the spectrum. The carbon bearing the hydroxyl group (C1) is the most deshielded of the aliphatic carbons, appearing around δ 61 ppm. The other methylene (B1212753) carbons (C2 and C3) resonate at approximately δ 31 and δ 15 ppm, respectively. rsc.orgchemicalbook.com

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Aromatic-C (quaternary) | ~123 |

| Aromatic-C | 128 - 132 |

| Alkynyl-C (C4 & C5) | 80 - 90 |

| -CH₂- (C1) | ~61 |

| -CH₂- (C2) | ~31 |

| -CH₂- (C3) | ~15 |

Identification of Alkynyl and Hydroxyl-Bearing Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful method for directly observing the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a signal with a characteristic chemical shift (δ), measured in parts per million (ppm).

For this compound, the key carbons—those of the alkynyl and hydroxyl-bearing groups—are readily identified by their positions in the ¹³C NMR spectrum. The carbon atom bonded to the hydroxyl group (C-1) is deshielded by the electronegative oxygen atom and typically resonates in the range of 50-70 ppm. bhu.ac.inlibretexts.org The alkynyl carbons (C-4 and C-5) exhibit characteristic chemical shifts in the region of 70-90 ppm, a range that is distinct from both aromatic and simple aliphatic carbons. bhu.ac.inoregonstate.edu The carbon attached to the phenyl group (C-5) would be expected at a slightly different shift than the more internal alkyne carbon (C-4) due to the influence of the aromatic ring.

| Carbon Atom | Functional Group | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-1 | Hydroxyl-Bearing (CH₂-OH) | 60 - 70 |

| C-2 | Aliphatic (CH₂) | 30 - 40 |

| C-3 | Aliphatic (CH₂) | 15 - 25 |

| C-4 | Alkynyl (-C≡) | 80 - 90 |

| C-5 | Alkynyl (-C≡Ph) | 85 - 95 |

| C-ipso | Aromatic | 120 - 125 |

| C-ortho | Aromatic | 128 - 130 |

| C-meta | Aromatic | 128 - 130 |

| C-para | Aromatic | 131 - 133 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

While ¹³C and ¹H NMR provide primary data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the complete molecular structure. chemguide.co.uk

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. youtube.comsdsu.edu For this compound, COSY would show cross-peaks connecting the protons on C-1 with those on C-2, and the protons on C-2 with those on C-3, confirming the integrity of the propyl alcohol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu It allows for the definitive assignment of each protonated carbon. For example, the proton signal corresponding to the CH₂OH group would show a cross-peak to the C-1 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.educolumbia.edu This is particularly useful for connecting non-protonated (quaternary) carbons, like the alkynyl carbons, to the rest of the structure.

| Key HMBC Correlations for this compound | |

| Protons (¹H) | Correlated Carbons (¹³C) |

| H-3 (protons on C-3) | C-1, C-2, C-4, C-5 |

| H-2 (protons on C-2) | C-1, C-3, C-4 |

| Phenyl Protons | C-4, C-5, other aromatic carbons |

These HMBC correlations would unequivocally establish the link between the propyl chain (via H-3) and the phenylacetylene moiety (via C-4 and C-5), providing a complete and unambiguous structural assignment.

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of a this compound sample, the GC component would separate the target compound from any starting materials, byproducts, or solvents based on differences in boiling point and polarity. As the pure compound elutes from the GC column, it enters the mass spectrometer, which generates a unique mass spectrum. This spectrum acts as a chemical fingerprint, allowing for positive identification by comparison to library spectra or a known standard. The integration of the GC peak area can also be used to assess the purity of the sample. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. chemguide.co.uk This precision allows for the determination of the exact molecular formula of a compound. For this compound, the molecular formula is C₁₁H₁₂O. HRMS can distinguish its exact mass from other isomeric compounds or compounds with the same nominal mass but different elemental compositions.

Molecular Formula: C₁₁H₁₂O

Nominal Mass: 172 amu

Calculated Exact Mass: 172.08882 u

The experimental determination of a mass value extremely close to the calculated exact mass by HRMS provides unequivocal confirmation of the compound's molecular formula.

Fragmentation Pathway Analysis in Electron Ionization Mass Spectrometry

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable structural information. The molecular ion (M⁺•) peak for this compound would be observed at m/z = 172.

Key fragmentation pathways for this molecule would include:

Loss of Water: Alcohols readily lose a molecule of water (18 u), leading to a significant peak at m/z 154 ([M-H₂O]⁺•). libretexts.org

Propargylic/Benzylic Cleavage: The bonds adjacent to the alkyne and phenyl group are prone to cleavage due to the stability of the resulting carbocations. Cleavage of the C3-C4 bond can form a highly stable phenylpropargyl cation ([C₉H₇]⁺) at m/z 115.

Alkyl Chain Cleavage: Fragmentation can occur along the alkyl chain. Cleavage of the C1-C2 bond would yield a [CH₂OH]⁺ fragment at m/z 31, which is characteristic of primary alcohols.

Phenyl Group Fragmentation: The formation of a phenyl cation ([C₆H₅]⁺) at m/z 77 is a common feature in the mass spectra of phenyl-containing compounds.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 172 | [C₁₁H₁₂O]⁺• | M⁺• | Molecular Ion |

| 154 | [C₁₁H₁₀]⁺• | [M-H₂O]⁺• | Loss of water from the alcohol |

| 129 | [C₁₀H₉]⁺ | [M-CH₂OH]⁺ | Cleavage of the C1-C2 bond |

| 115 | [C₉H₇]⁺ | Propargylic/benzylic cleavage | |

| 77 | [C₆H₅]⁺ | Phenyl cation | |

| 31 | [CH₃O]⁺ | α-cleavage, characteristic of primary alcohols |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. researchgate.net This technique is exceptionally useful for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The most prominent features would be the broad absorption from the hydroxyl group's O-H stretch and the sharp, weaker absorption from the internal carbon-carbon triple bond.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 | Medium-Strong |

| C≡C Stretch | Internal Alkyne | 2260 - 2190 | Weak to Medium, Sharp |

| C=C Stretch | Aromatic Ring | ~1600, 1500 | Medium, Sharp |

| C-O Stretch | Primary Alcohol | 1260 - 1050 | Strong, Sharp |

The presence of all these characteristic bands provides strong, cumulative evidence for the proposed structure of this compound. researchgate.netyoutube.com

Identification of Characteristic Functional Group Stretches (e.g., C≡C, O-H, Ar-H)

The structure of this compound incorporates several key functional groups: a terminal alcohol (-OH), an internal alkyne (C≡C), and a phenyl group (Ar). Infrared (IR) spectroscopy is a primary tool for identifying the vibrational modes associated with these groups.

In a study detailing the synthesis of a derivative, the IR spectrum of this compound was recorded, showing characteristic absorption peaks. ub.edu The broad band observed at 3388 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol's hydroxyl group, with the broadening caused by hydrogen bonding. ub.edu A sharp, weak absorption at 2094 cm⁻¹ corresponds to the C≡C stretching of the disubstituted alkyne. ub.edu Additionally, absorptions for the aromatic C-H (Ar-H) bonds of the phenyl group are expected in the 3100-3000 cm⁻¹ region, and C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. ub.edu

The table below summarizes the experimentally observed and expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Type of Vibration | Observed Frequency (cm⁻¹) | Typical Frequency Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3388 | 3200-3600 (broad) |

| Alkyne | C≡C Stretch | 2094 | 2100-2260 (weak) |

| Aromatic | C-H Stretch | Not specified | 3000-3100 |

| Aromatic | C=C Stretch | 1489 | 1450-1600 |

Data compiled from an experimental spectrum and general spectroscopic principles. ub.edu

Conformational Analysis and Molecular Structure Studies

The flexibility of the pentynol chain allows this compound to exist in several different three-dimensional arrangements, or conformations. The study of these conformations is critical for understanding the molecule's properties and interactions. Research on the closely related molecule 5-phenyl-1-pentyne (B154860) provides a strong model for this analysis. acs.org

Microwave Spectroscopy for Gas-Phase Conformations

In the gas phase, free from solvent effects, the intrinsic conformational preferences of a molecule can be precisely determined. Studies on 5-phenyl-1-pentyne, which shares the same phenyl-alkyl-alkyne framework, have utilized methods like resonance-enhanced two-photon ionization and UV-UV hole-burning spectroscopy, complemented by rotational band contour analysis, to investigate its gas-phase structures. acs.org This research identified three distinct conformations present in a jet-cooled molecular expansion, with their electronic origins (S₁ ← S₀) observed at 37538, 37578, and 37601 cm⁻¹. acs.org These different origins correspond to unique, stable geometries of the molecule. Rotational band contour analysis, which is sensitive to the molecule's moments of inertia, was crucial in assigning these spectral features to specific conformations predicted by computational models. acs.org

Quantum Chemical Calculations for Conformational Energy Landscapes

To complement experimental findings, quantum chemical calculations are employed to map the potential energy surface of the molecule. For 5-phenyl-1-pentyne, Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations were performed. acs.org These calculations predicted the existence of four low-energy structures. acs.org The conformations are defined by the dihedral angles around the Cα−Cβ and Cβ−Cγ bonds of the alkyl chain, leading to structures described as gauche-anti (ga), gauche-gauche (gg), anti-gauche (ag), and anti-anti (aa). acs.org By comparing the calculated rotational constants and transition moments with the experimental rotational band contours, the three observed spectral bands were definitively assigned to the gauche-anti (ga), gauche-gauche (gg), and anti-gauche (ag) conformers. acs.org

The table below correlates the observed experimental transitions with the conformations assigned through computational analysis for the analogous 5-phenyl-1-pentyne.

| Conformation Assignment | Experimental S₁ ← S₀ Origin (cm⁻¹) |

| gauche-anti (ga) | 37538 |

| gauche-gauche (gg) | 37578 |

| anti-gauche (ag) | 37601 |

Data from the conformational analysis of 5-phenyl-1-pentyne. acs.org

Intramolecular Interactions and their Spectroscopic Manifestations

The relative energies and stability of the different conformers are governed by subtle intramolecular interactions. The conformational preferences in the alkyl chain (gauche vs. anti) arise from a balance of forces, including van der Waals interactions and torsional strain. acs.org The presence of the phenyl group and the hydroxyl group in this compound introduces the possibility of a weak intramolecular hydrogen bond between the hydroxyl group's hydrogen and the π-electron cloud of the alkyne or the phenyl ring. Such an interaction would preferentially stabilize certain conformations.

While not explicitly detailed for this compound in the available literature, the spectroscopic observation of multiple, distinct conformers for the related 5-phenyl-1-pentyne confirms that these intramolecular forces create a complex energy landscape with several stable minima. acs.org The specific frequencies of the electronic transitions for each conformer are a direct spectroscopic manifestation of how these interactions uniquely affect the ground and excited electronic states of each geometry. acs.org

Chemical Reactivity and Derivatization of 5 Phenyl 4 Pentyn 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond of the terminal alkyne is a region of high electron density, making it susceptible to electrophilic addition and a variety of metal-catalyzed reactions.

The hydrogenation of the alkyne in 5-phenyl-4-pentyn-1-ol can be controlled to produce either the corresponding alkene or alkane.

Complete Hydrogenation : The triple bond can be fully reduced to a single bond, yielding 5-phenyl-1-pentanol. This is typically achieved through catalytic hydrogenation using catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) on a carbon support (Pd/C). libretexts.orglibretexts.org The reaction proceeds by the addition of two equivalents of hydrogen gas (H₂) across the triple bond, forming an alkene intermediate which is immediately reduced further to the alkane. libretexts.orgyoutube.com

Partial Hydrogenation : Selective reduction to the alkene is a more synthetically useful transformation and can be accomplished with specific reagents to yield either the cis (Z) or trans (E) isomer.

Cis (Z)-Alkene Formation : Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), will yield (Z)-5-phenyl-4-penten-1-ol. masterorganicchemistry.comnih.gov The catalyst is deactivated to prevent the over-reduction of the alkene to an alkane. masterorganicchemistry.com The reaction involves the syn-addition of one equivalent of hydrogen across the triple bond. youtube.com

Trans (E)-Alkene Formation : The corresponding trans-alkene, (E)-5-phenyl-4-penten-1-ol, can be formed through a dissolving metal reduction, typically using sodium metal in liquid ammonia (B1221849) at low temperatures. youtube.com

| Product | Reagents and Conditions | Stereochemistry |

| 5-Phenyl-1-pentanol | H₂ (excess), Pd/C, PtO₂, or Raney Ni | N/A |

| (Z)-5-Phenyl-4-penten-1-ol | H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Cis (Syn-addition) |

| (E)-5-Phenyl-4-penten-1-ol | Na, liquid NH₃ | Trans (Anti-addition) |

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in electrophilic addition reactions. The addition of one equivalent of a halogen to this compound would produce a dihaloalkene. Typically, this reaction proceeds with anti-addition, leading to the formation of the E-isomer, (4E)-4,5-dihalo-5-phenyl-4-penten-1-ol, through a bridged halonium ion intermediate. masterorganicchemistry.com The presence of the phenyl group can sometimes lead to a loss of stereoselectivity, resulting in a mixture of E and Z isomers. masterorganicchemistry.com The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane, 4,4,5,5-tetrahalo-5-phenyl-1-pentanol. Bromination is generally more selective than chlorination. masterorganicchemistry.comlibretexts.org

| Reagent (X₂) | Product (1 equivalent) | Product (2 equivalents) |

| Br₂ | (E)-4,5-Dibromo-5-phenyl-4-penten-1-ol | 4,4,5,5-Tetrabromo-5-phenyl-1-pentanol |

| Cl₂ | (E)-4,5-Dichloro-5-phenyl-4-penten-1-ol | 4,4,5,5-Tetrachloro-5-phenyl-1-pentanol |

The addition of water across the triple bond can be achieved with different regioselectivity depending on the reaction conditions.

Hydration (Markovnikov Addition) : The acid-catalyzed hydration of terminal alkynes, typically using aqueous sulfuric acid (H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, follows Markovnikov's rule. For this compound, this reaction would initially produce an enol intermediate where the hydroxyl group adds to the more substituted carbon (C5). This enol then rapidly tautomerizes to the more stable keto form, yielding the corresponding methyl ketone, 5-hydroxy-1-phenyl-1-pentanone.

Hydroboration-Oxidation (Anti-Markovnikov Addition) : To achieve anti-Markovnikov hydration, a two-step hydroboration-oxidation sequence is employed. wikipedia.org The alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition across the two π-bonds. libretexts.orglibretexts.orgchemistrysteps.com The boron adds to the terminal, less sterically hindered carbon (C4). Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group. chemistrysteps.com This forms an enol that tautomerizes to the final aldehyde product, 5-hydroxy-1-phenyl-1-pentanal. khanacademy.org

| Reaction | Reagents | Initial Product (Enol) | Final Product (Tautomer) | Regioselectivity |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 5-Phenyl-4-penten-1,4-diol | 5-Hydroxy-1-phenyl-1-pentanone | Markovnikov |

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN2. H₂O₂, NaOH | 5-Phenyl-4-penten-1,5-diol | 5-Hydroxy-5-phenylpentanal | Anti-Markovnikov |

The terminal alkyne of this compound is an ideal functional group for "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. wikipedia.org While the thermal reaction requires high temperatures and can produce a mixture of regioisomers, metal-catalyzed versions offer high yields and regioselectivity under mild conditions. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prominent click reaction. It exclusively yields the 1,4-disubstituted triazole isomer. nih.gov Reacting this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) would produce a 1-(substituted)-4-(phenyl)-5-(3-hydroxypropyl)-1H-1,2,3-triazole. acs.orgacs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, yield the 1,5-disubstituted triazole regioisomer. wikipedia.orgnih.gov This provides a complementary method for accessing the other triazole isomer.

The terminal alkyne can be used to form new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, allowing for significant extension of the carbon skeleton.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnrochemistry.comorganic-chemistry.org Reacting this compound with an aryl halide (Ar-X) under Sonogashira conditions would result in a new, more complex alkynyl alcohol. This reaction is highly tolerant of various functional groups. nrochemistry.com

Heck Reaction : The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgmasterorganicchemistry.com While the classic Heck reaction does not directly use alkynes as the nucleophilic partner, related reactions, sometimes referred to as alkynyl Heck reactions, can achieve coupling between alkynes and vinyl or aryl halides, often leading to the formation of enynes or other complex unsaturated systems. utsa.edu

Reactions Involving the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, and its substitution pattern can be influenced by the presence of the alkynyl alcohol side chain.

Electrophilic Aromatic Substitution

The phenylethynyl group is generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sp-hybridized carbons of the alkyne. However, some studies suggest that it can direct to the ortho and para positions under certain conditions. The outcome of electrophilic aromatic substitution on this compound will therefore depend on the specific reaction conditions and the electrophile used.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, likely at the meta position. Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would introduce a halogen atom to the ring.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | meta-nitro derivative |

| Bromination | Br₂, FeBr₃ | meta-bromo derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl derivative |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.caorganic-chemistry.orgchem-station.com For this compound, the hydroxyl group, or a derivative thereof, could potentially act as a DMG.

For the hydroxyl group to be an effective DMG, it typically needs to be deprotonated first to form an alkoxide. The resulting alkoxide can then direct the lithiation to the ortho position of the phenyl ring. Alternatively, the hydroxyl group could be converted into a more potent DMG, such as a carbamate. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at a specific position on the phenyl ring.

Cyclization and Rearrangement Reactions

The presence of both an alcohol and an alkyne within the same molecule allows this compound and its derivatives to undergo various intramolecular cyclization reactions, often catalyzed by transition metals. These reactions are a powerful tool for the synthesis of cyclic compounds.

Metal-catalyzed hydroalkoxylation/cyclization of alkynyl alcohols is a well-documented process for the formation of oxygen-containing heterocycles. Depending on the catalyst and reaction conditions, either endo or exo cyclization can occur. For a pentynol system, this can lead to the formation of five or six-membered rings. For instance, various transition metal catalysts, including those based on gold, platinum, iridium, rhodium, and zinc, have been shown to efficiently catalyze the cyclization of alkynyl alcohols. chemistrytalk.org The reaction is believed to proceed through the activation of the alkyne by the metal catalyst, followed by the intramolecular nucleophilic attack of the hydroxyl group.

Rearrangement reactions can also occur, particularly under acidic conditions or in the presence of certain transition metals, which can involve carbocationic intermediates. For phenyl-substituted allylic alcohols, rearrangements can be complex, sometimes leading to isomeric alcohols, aldehydes, or ketones. rit.edu While this compound is not an allylic alcohol, the potential for rearrangement of intermediates formed during other reactions should be considered.

Intramolecular Cyclization Pathways

The intramolecular cyclization of this compound can proceed through different pathways, largely dependent on the reaction conditions and the nature of the catalyst employed. Computational studies on the closely related compound, 4-pentyn-1-ol (B147250), provide significant insights into the energetics and mechanisms of these transformations.

In the absence of a catalyst, both endo and exo cycloisomerizations of 4-pentyn-1-ol are predicted to have very high activation barriers, in the range of 50-55 kcal/mol, making uncatalyzed cyclization unfeasible under normal conditions. researchgate.net This is attributed to the geometric constraints of the transition states involved in the direct nucleophilic attack of the hydroxyl group on the alkyne.

However, the presence of a transition metal catalyst can dramatically lower the activation energy, making cyclization viable. For instance, tungsten carbonyl catalysts have been computationally shown to facilitate the endo-cycloisomerization of 4-pentyn-1-ol. researchgate.net The proposed mechanism involves a multi-step process with a rate-determining barrier of 26 kcal/mol, which is significantly lower than the uncatalyzed pathway. researchgate.net The key roles of the tungsten catalyst are to stabilize the vinylidene intermediate formed during the reaction and to assist in the hydride migration steps. researchgate.net

For this compound, the phenyl group is expected to influence the regioselectivity and rate of cyclization. The electronic effects of the phenyl group can stabilize intermediates, potentially favoring specific cyclization pathways. Gold-catalyzed reactions of similar enyne substrates are known to proceed via β-aryl gold-carbene species generated through a 6-endo-dig cyclization, which then undergo further reactions. While specific studies on this compound are limited, the principles from related systems suggest a rich potential for catalyzed intramolecular cyclizations.

The general pathways for catalyzed cyclization are summarized below:

| Cyclization Mode | Catalyst Requirement | Key Intermediate (Postulated) | Product Type |

| 6-endo-dig | Transition Metal (e.g., Au, W) | Metal-carbene complex | Dihydropyran derivative |

| 5-exo-dig | Transition Metal | Vinyl-metal species | Dihydrofuran derivative |

It is important to note that the exo-cycloisomerization, even with a catalyst, is calculated to have a high rate-determining barrier of 47 kcal/mol for 4-pentyn-1-ol, explaining the experimental preference for endo-selective cyclization in related derivatives. researchgate.net

Thermal Transformations Leading to Heterocyclic Compounds

Thermal transformations of this compound can also lead to the formation of heterocyclic compounds, although this typically requires high temperatures. The specific products formed will depend on the reaction conditions and the potential for competing reaction pathways.

While specific high-temperature studies on this compound are not extensively documented, related thermal reactions of alkynes and alcohols can provide insights. For instance, the thermal decomposition of related structures can lead to rearrangements and the formation of various cyclic products. In some cases, intermolecular reactions may compete with intramolecular cyclization, especially at higher concentrations.

One potential thermal pathway could involve an intramolecular ene-type reaction, although this is less common for simple alkynols. More likely, in the presence of other reagents or under specific pyrolytic conditions, the molecule could undergo more complex transformations. For example, in the presence of an oxidizing agent, the formation of diketone structures has been observed in related ynone systems, which can then be used as precursors for nitrogen-containing heterocycles like quinoxalines.

| Precursor Class | Reagent | Resulting Heterocycle |

| Diketone (from oxidation of a related ynone) | 1,2-Diaminobenzene | Quinoxaline (B1680401) |

| Diketone (from oxidation of a related ynone) | Phenylhydrazine (B124118) | Pyrazole derivative (via hydrazone) |

Ultimately, the thermal transformations of this compound are expected to be complex, with the potential for various cyclization and rearrangement pathways leading to a range of heterocyclic products, contingent on the specific reaction conditions.

Applications in Advanced Materials and Chemical Synthesis

Precursor in Fine Chemical Synthesis

The dual reactivity of the hydroxyl and alkyne functionalities makes 5-Phenyl-4-pentyn-1-ol a strategic precursor in the multi-step synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. echemi.com

Pharmaceutical Intermediates and Lead Compound Synthesis

In the pharmaceutical industry, intermediates are the crucial building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). echemi.com The structural framework of this compound is valuable for constructing more complex molecules with potential therapeutic applications. While direct use in drug manufacturing is not extensively documented, its derivatives and related structures are of significant interest. For instance, structurally similar compounds like 4-pentyn-1-ol (B147250) are utilized as reactants in the synthesis of biologically active molecules such as cannabinoid CB1 receptor agonists. evitachem.comchemicalbook.com

Research has demonstrated the participation of this compound in photocatalytic intramolecular cyclization reactions. researchgate.net Such reactions are fundamental in medicinal chemistry for creating heterocyclic scaffolds, which are common structural motifs in many pharmaceutical drugs. The ability to undergo these transformations highlights its potential as a starting material for developing new lead compounds. alfa-chemistry.com Furthermore, related phenylalkyne compounds are noted for their role in synthesizing molecules with enhanced bioavailability and inhibitory effects, underscoring the potential of this chemical class in drug discovery. evitachem.com

Fragrance and Flavor Compound Development

The development of new fragrance and flavor compounds often involves the synthesis of molecules with specific structural features that elicit a desired olfactory or gustatory response. While this compound itself is not primarily known as a fragrance, its derivatives have relevance in this sector. For example, related compounds such as 5-phenylpentanol and its derivatives are used in the fragrance industry. ontosight.aigoogle.com The structural backbone of this compound can be chemically modified to produce esters, ethers, or other derivatives that may possess unique and desirable scent profiles. The synthesis of analogues of Polysantol®, a known sandalwood odorant, involves the reaction of various aldehydes, including phenylacetaldehyde, indicating that phenyl-containing structures are integral to certain scent profiles. nih.gov This suggests a potential application for derivatives of this compound in creating novel aroma chemicals.

Specialty Chemical Manufacturing

Beyond pharmaceuticals and fragrances, this compound serves as an intermediate in the manufacture of other specialty chemicals. evitachem.comontosight.ai Its alkyne group can participate in a variety of coupling reactions, such as the Sonogashira coupling, and click chemistry reactions, which are powerful tools for constructing complex molecular architectures. rsc.org These reactions are employed to create materials for applications in materials science and organic electronics. mdpi.comresearchgate.net

The synthesis of 1,5-diaryl-4-penten-1-ol compounds, which have applications in functional materials and fine chemicals, can utilize precursors derived from cinnamyl alcohol, a related structural motif. google.com The reactivity of the alkyne and alcohol groups allows for the creation of unique molecules with tailored properties for specific, high-value applications. evitachem.com

Role in Polymer Chemistry

The distinct functional groups of this compound also position it as a valuable compound in the field of polymer chemistry, both as a potential initiator for certain polymerization reactions and as a monomer for creating specialty polymers.

Initiator in Ring-Opening Polymerization Reactions (for related pentynols)

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive species. mdpi.com Alcohols are commonly used as initiators in the ROP of cyclic esters, like lactones and lactides, to produce polyesters. iaamonline.org The initiator attacks the monomer, starting the polymer chain growth.

Specifically, alkynyl alcohols such as propargyl alcohol and the related 4-pentyn-1-ol are used as initiators in enzyme-catalyzed and metal-catalyzed ROP. chemicalbook.comrsc.org For example, 4-pentyn-1-ol can initiate the ROP of ε-caprolactone, catalyzed by lipase, to form polycaprolactone (B3415563) with a terminal alkyne group. rsc.org This terminal alkyne is then available for post-polymerization modification via "click" chemistry, allowing for the attachment of various functional groups. Given its structural similarity, this compound can be expected to function analogously as an initiator, providing a pathway to phenyl-terminated polyesters with a reactive alkyne handle for further functionalization.

Monomer in Polymer Synthesis for Specialty Materials

The bifunctional nature of this compound allows it to act as a monomer in the synthesis of novel polymers. The hydroxyl group can undergo esterification or etherification, while the terminal alkyne can participate in various polymerization reactions, including polyaddition and cyclotrimerization. The presence of the phenyl group is particularly significant as it can impart desirable properties to the resulting polymer, such as increased thermal stability, altered solubility, and liquid crystalline behavior. nih.gov

The polymerization of monomers containing phenyl groups is a known strategy for creating polymers with specific mechanical or optical properties. nih.gov For instance, the incorporation of phenyl groups can hinder the rearrangement of mesogenic units in liquid crystal elastomers, allowing for the tuning of the material's mechanical adaptability. While the direct polymerization of this compound is not widely reported, its structure suggests its potential as a monomer for creating functional polymers with unique characteristics for advanced material applications.

Development of Optoelectronic Materials

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the design and synthesis of molecules with specific electronic and photophysical properties. researchgate.net Conjugated systems, characterized by alternating single and multiple bonds, are central to these materials as they provide pathways for electron delocalization, which is essential for charge transport and light emission. researchgate.net

While specific research detailing the incorporation of this compound into conjugated systems for optoelectronic materials is not extensively documented in publicly available literature, its structure contains key features that are highly relevant to this field. The phenyl group can act as a core or a substituent in larger conjugated structures, and the alkyne functionality is a versatile handle for various coupling reactions used in the synthesis of conjugated polymers and oligomers. researchgate.nettue.nl

The Sonogashira cross-coupling reaction, for example, is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a cornerstone in the synthesis of many conjugated materials. researchgate.netresearchgate.net In principle, this compound could be utilized in such reactions to introduce a phenyl-alkynyl-alcohol moiety into a polymer backbone or as a side chain. The hydroxyl group offers a site for further functionalization, potentially to tune solubility, morphology, or to attach other functional units.

Derivatives of phenyl-substituted compounds are actively being investigated for their potential in molecular electronics and singlet fission, a process of interest for enhancing solar cell efficiency. nih.govacs.org The synthesis of various phenyl-substituted derivatives often involves building blocks that share structural similarities with this compound. nih.gov The presence of both the phenyl ring and the alkyne in one molecule makes it a potential precursor for creating extended π-conjugated systems with tailored optoelectronic properties.

Corrosion Inhibition Studies (for related pentynols)

Acetylenic alcohols are a well-established class of corrosion inhibitors, particularly for metals like iron and steel in acidic environments. researchgate.netemerald.comresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the electrochemical processes of corrosion. researchgate.netpsu.edu The triple bond in the acetylenic moiety plays a crucial role in this adsorption.

The primary mechanism of corrosion inhibition by acetylenic alcohols involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physisorption, chemisorption, or a combination of both. researchgate.netpsu.edu

Physisorption: This involves electrostatic interactions between the inhibitor molecules and the charged metal surface.

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor and the metal. psu.edu The π-electrons of the triple bond in acetylenic alcohols are readily available to interact with the vacant d-orbitals of transition metals like iron, leading to the formation of a coordinate covalent bond. researchgate.netpsu.edu

The adsorption of these inhibitors typically follows established isotherms, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Studies on various pentynols have shown that their adsorption on steel surfaces in acidic media conforms to the Langmuir model. researchgate.net

The structure of the acetylenic alcohol influences its adsorption and, consequently, its inhibition efficiency. For instance, the position of the triple bond and the length of the carbon chain can affect the electron density at the adsorption center and the surface area covered by the molecule. psu.edu In some cases, the adsorbed acetylenic alcohols can polymerize on the metal surface, forming a more robust protective film. researchgate.netemerald.com

| Inhibitor Type | Primary Adsorption Mechanism | Key Interacting Functional Group | Applicable Adsorption Isotherm | Reference |

|---|---|---|---|---|

| Acetylenic Alcohols (general) | Chemisorption | C≡C triple bond (π-electrons) | Langmuir | researchgate.netresearchgate.net |

| Pentyn-1-ols | Mixed (Chemisorption and Physisorption) | C≡C triple bond, Hydroxyl group | Langmuir | researchgate.net |

Electrochemical techniques are widely used to evaluate the performance of corrosion inhibitors. These methods include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is presented as a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A decrease in icorr in the presence of an inhibitor indicates a reduction in the corrosion rate. Studies on related pentynols have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.netpsu.edu

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. For corrosion studies, the impedance spectra can be used to model the electrochemical processes occurring at the metal-solution interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of an inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.net Research on butyn-1-ol and pentyn-1-ol has demonstrated that these compounds increase the charge transfer resistance, confirming their inhibitive action. researchgate.netpsu.edu

| Inhibitor | Metal/Medium | Technique | Observation | Inference | Reference |

|---|---|---|---|---|---|

| Pentyn-1-ol | Iron / 1M HCl | Potentiodynamic Polarization | Decrease in corrosion current density (icorr) | Inhibition of corrosion | researchgate.netpsu.edu |

| Pentyn-1-ol | Iron / 1M HCl | Potentiodynamic Polarization | Suppression of both anodic and cathodic reactions | Mixed-type inhibitor | researchgate.netpsu.edu |

| Pentyn-1-ol | Iron / 1M HCl | Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (Rct) | Formation of a protective layer | researchgate.net |

| Pentyn-1-ol | Iron / 1M HCl | Electrochemical Impedance Spectroscopy (EIS) | Decrease in double-layer capacitance (Cdl) | Adsorption of inhibitor on the surface | researchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule determined by its electronic structure.

The electronic behavior of 5-Phenyl-4-pentyn-1-ol is dictated by the arrangement of its electrons in various molecular orbitals (MOs). The planarity of the phenyl ring and the linear geometry of the alkyne group create a conjugated π-system that is central to its electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for analyzing the reactivity of the molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org For this compound, the HOMO is expected to be localized primarily across the electron-rich phenylacetylene (B144264) moiety. The LUMO is also anticipated to be distributed over this conjugated system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. irjweb.com Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to determine the energies of these orbitals and other electronic properties. irjweb.comresearchgate.net

Table 1: Representative Theoretical Electronic Properties

This table is illustrative, based on typical values for similar aromatic-alkynyl compounds as specific values for this compound are not available in the cited literature.

Quantum mechanical calculations are frequently used to predict spectroscopic data, which can aid in structure verification and interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. meilerlab.org

The standard and highly effective method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed with DFT. researchgate.netliverpool.ac.uk The process involves first optimizing the molecule's three-dimensional geometry in a simulated solvent environment to reflect experimental conditions. Following geometry optimization, the GIAO calculation is performed to compute the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

While specific computational studies predicting the NMR spectrum for this compound are not prevalent in the literature, the methodology is well-established. idc-online.comresearchgate.net The accuracy of such predictions is generally high, with calculated values often falling within a small margin of experimental results after applying appropriate scaling factors to account for systematic errors in the computational method. idc-online.com

Table 2: Comparison of Experimental and Hypothetical Predicted 1H and 13C NMR Chemical Shifts

Experimental data sourced from spectral databases. Predicted values are hypothetical, illustrating typical results from a DFT/GIAO calculation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com This approach is invaluable for understanding the dynamic behavior and conformational preferences of flexible molecules like this compound. mdpi.comnih.gov

While the phenyl-alkyne portion of this compound is rigid, the three-carbon aliphatic chain (propyl group) provides conformational flexibility through rotation around its single bonds (C1-C2, C2-C3, and C3-C4). An MD simulation can map the accessible conformations of the molecule in a solvent, providing insight into its structural dynamics. mdpi.com